4-(o-Tolyl)butanoic acid
CAS No.: 6943-79-9
Cat. No.: VC1972579
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6943-79-9 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 4-(2-methylphenyl)butanoic acid |
Standard InChI | InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
Standard InChI Key | NIFKEMVXLXJUSL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CCCC(=O)O |
Canonical SMILES | CC1=CC=CC=C1CCCC(=O)O |
Introduction
4-(o-Tolyl)butanoic acid (CAS 6943-79-9) is a substituted butanoic acid derivative featuring an ortho-methylphenyl group. This compound is structurally characterized by a four-carbon carboxylic acid chain attached to a toluene ring with a methyl substituent at the ortho position. Below is a detailed analysis of its properties, synthesis, and applications, supported by research findings from diverse sources.
Synthesis and Reactivity
Key Synthetic Routes
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Acylation with Thionyl Chloride:
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Oxalyl Chloride-Mediated Activation:
Comparative Reactivity
4-(o-Tolyl)butanoic acid exhibits distinct reactivity compared to its para isomer (4-(p-Tolyl)butanoic acid, CAS 4521-22-6), primarily due to steric effects from the ortho-methyl group.
Applications in Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
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